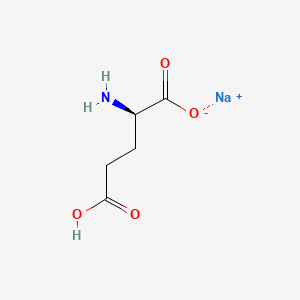
Natriummonoglutamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through the fermentation of plant-based ingredients like sugar cane, sugar beets, cassava, or corn . The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose, producing glutamic acid.
Purification: The glutamic acid is then purified and neutralized with sodium hydroxide to form sodium D-glutamate.
Crystallization: The product is crystallized to obtain pure sodium D-glutamate.
Industrial Production Methods: The industrial production of sodium D-glutamate primarily relies on microbial fermentation due to its efficiency and cost-effectiveness . The fermentation broth is treated with centrifugation, UV irradiation, and high temperature to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .
Wissenschaftliche Forschungsanwendungen
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Wirkmechanismus
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .
Vergleich Mit ähnlichen Verbindungen
Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.
Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .
Eigenschaften
Molekularformel |
C5H8NNaO4 |
|---|---|
Molekulargewicht |
169.11 g/mol |
IUPAC-Name |
sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |
InChI-Schlüssel |
LPUQAYUQRXPFSQ-AENDTGMFSA-M |
Isomerische SMILES |
C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
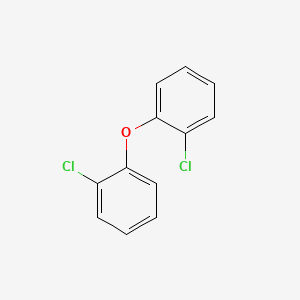
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
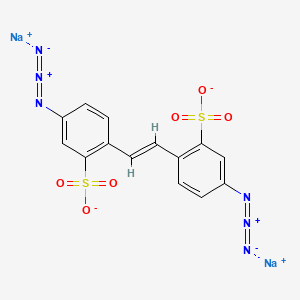
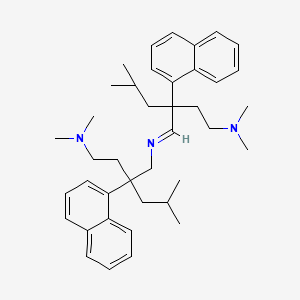
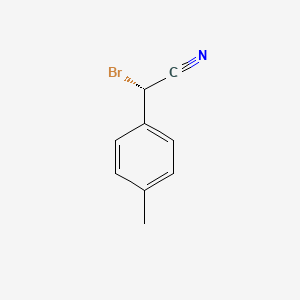
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
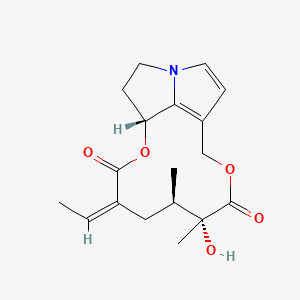


![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
